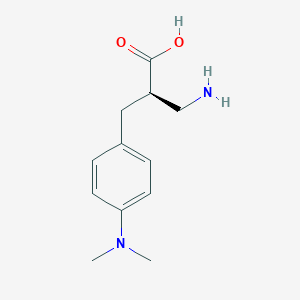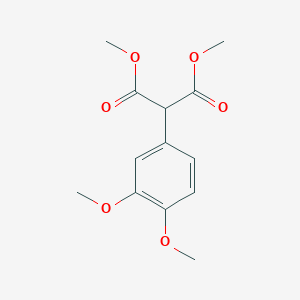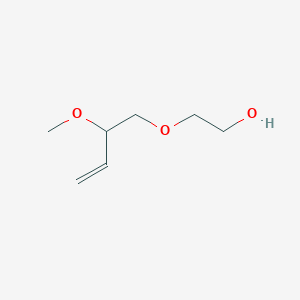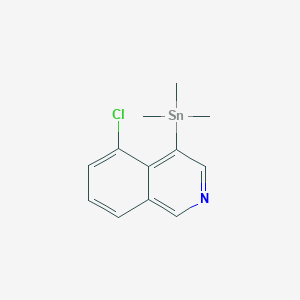![molecular formula C11H8N6O5S B13986868 4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid CAS No. 75056-38-1](/img/structure/B13986868.png)
4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid typically involves the diazotization of a purine derivative followed by coupling with a benzenesulfonic acid derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for efficiency and yield, often utilizing automated systems to maintain precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid: Another structurally related compound with variations in the purine derivative.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
75056-38-1 |
|---|---|
Fórmula molecular |
C11H8N6O5S |
Peso molecular |
336.29 g/mol |
Nombre IUPAC |
4-[(2,6-dioxo-3,7-dihydropurin-8-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H8N6O5S/c18-9-7-8(14-11(19)15-9)13-10(12-7)17-16-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,20,21,22)(H3,12,13,14,15,18,19) |
Clave InChI |
ZUXOJCUQZMBIEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=O)N3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)


![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)




